B1576562 Galleria defensin

Galleria defensin

Número de catálogo: B1576562
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galleria defensin is a cationic antimicrobial peptide (AMP) derived from the hemolymph of Galleria mellonella larvae (greater wax moth). It is a critical component of the insect's innate immune system, produced in response to bacterial or fungal infections. Structurally, Galleria defensin is stabilized by three disulfide bonds formed by six conserved cysteine residues, a hallmark of the defensin family. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like Legionella dumoffii, by disrupting cell membrane integrity and inducing intracellular damage .

Key properties of Galleria defensin include:

  • Molecular Weight: ~4 kDa (30–72 amino acid residues) .
  • Mechanism: Binds to anionic bacterial membranes via electrostatic interactions, leading to pore formation, cytoplasmic leakage, and cell death .
  • Expression: Induced upon immune challenge; purified via methanol extraction and C18 column chromatography .

Propiedades

Bioactividad

Antibacterial

Secuencia

DTLIGSCVWGATNYTSDCNAECKRRGYKGGHCGSFLNVNCWCE

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Galleria defensin shares functional and structural similarities with other AMPs but also exhibits unique features. Below is a comparative analysis with human β-defensins, cecropins, and apolipophorin III (apoLp-III):

Table 1: Structural and Functional Comparison of Galleria Defensin with Other Antimicrobial Peptides/Proteins

Compound Source Structure Molecular Weight Key Targets Effective Concentration Mechanism of Action
Galleria defensin Galleria mellonella 3 disulfide bonds, β-sheet-rich ~4 kDa Gram-negative bacteria 40 μg/mL Membrane disruption, intracellular vacuolation
Human β-defensin-3 Humans αβββ scaffold, 6 cysteines ~5 kDa Gram-negative bacteria 10–50 μg/mL Membrane permeabilization, immunomodulation
Cecropin A Hyalophora cecropia α-helical, linear ~4 kDa Gram-negative bacteria 5–20 μg/mL Membrane lysis via amphipathic helix
ApoLp-III Galleria mellonella Lipid-binding protein, α-helical ~18 kDa Gram-negative bacteria 0.4 mg/mL Enhances defensin activity, binds LPS

Key Findings from Comparative Studies

Potency Against Legionella :

  • Galleria defensin (40 μg/mL) reduces L. dumoffii survival by 30%, while apoLp-III (0.4 mg/mL) achieves similar efficacy. However, their combined use or supplementation with choline increases activity by 3.8-fold, suggesting synergistic effects .
  • Human β-defensin-3 (hBD-3) shows higher intrinsic potency (10 μg/mL) but is less effective against Legionella due to bacterial resistance mechanisms targeting eukaryotic AMPs .

Structural Determinants of Activity :

  • Unlike cecropins (α-helical), Galleria defensin relies on disulfide bonds for stability, enabling resistance to proteolytic degradation in hostile environments .
  • ApoLp-III lacks direct bactericidal activity but potentiates defensin function by binding to lipopolysaccharides (LPS), facilitating defensin insertion into membranes .

Mechanistic Differences: Galleria defensin: Induces irreversible cell wall damage and intracellular vacuolation in L. dumoffii (Figure 4G–K) . Cecropins: Cause rapid lysis via helix insertion into membranes .

Role of Choline: Choline supplementation in bacterial culture media enhances Galleria defensin’s activity by modifying membrane phosphatidylcholine content, increasing peptide accessibility .

Table 2: Advantages and Limitations of Galleria Defensin vs. Other AMPs

Compound Advantages Limitations
Galleria defensin Synergy with apoLp-III, choline-enhanced activity Moderate standalone potency (~30% kill rate)
hBD-3 High intrinsic potency, immunomodulatory roles Susceptible to bacterial resistance mechanisms
Cecropin A Rapid bactericidal action Proteolytic instability in vivo
ApoLp-III Enhances defensin efficacy No direct antimicrobial activity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.